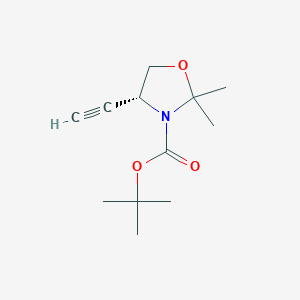

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

Description

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 1087043-97-7) is a chiral oxazolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 2,2-dimethyloxazolidine ring, and an ethynyl substituent at the 4-position in the R-configuration . This compound is widely utilized in organic synthesis, particularly in click chemistry and as a building block for pharmaceuticals, owing to its terminal alkyne functionality, which enables efficient coupling reactions like Sonogashira or Huisgen cycloadditions .

Properties

IUPAC Name |

tert-butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455085 | |

| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162107-48-4 | |

| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and an ethynyl moiety attached to a dimethyloxazolidine ring, which contributes to its distinct chemical properties. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 162107-48-4 |

| Purity | Typically ≥ 95% |

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate exhibits various biological activities primarily due to its interaction with specific enzyme targets and pathways. It may act as an enzyme inhibitor or modulator, influencing critical biological processes.

Antimicrobial Activity

Research has indicated that compounds within the oxazolidine class can exhibit antimicrobial properties. For instance, studies have shown that related oxazolidinones demonstrate activity against Mycobacterium tuberculosis and other pathogens. Although specific data for (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is limited, it is hypothesized that it may share similar activity profiles due to structural similarities.

Synthesis and Derivatives

The synthesis of (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate typically involves multi-step organic reactions starting from readily available precursors. The process often includes:

- Formation of the Oxazolidine Ring : Utilizing amino alcohols.

- Introduction of Ethynyl Group : Via nucleophilic substitution or coupling reactions.

- Carboxylation : To introduce the carboxylate functionality.

Case Study 1: Antitubercular Activity

In a comparative study involving various oxazolidinone derivatives, compounds structurally related to (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate were evaluated for their antitubercular activity. The minimal inhibitory concentration (MIC) values were determined against Mycobacterium tuberculosis, revealing promising results for several derivatives with MIC values ranging from 1 to 10 µM, indicating potential for further development as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of oxazolidinone derivatives on human cell lines. The results showed that while some compounds exhibited cytotoxicity at concentrations above 50 µM, others displayed selective toxicity towards cancerous cells with lower IC50 values (e.g., IC50 = 20 µM for certain derivatives), suggesting a potential therapeutic window for further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate | Similar oxazolidine structure | Moderate antimicrobial activity |

| Oxazolidinones | Varying substituents | Broad-spectrum antimicrobial properties |

| Thiazolidines | Sulfur instead of oxygen in ring | Different reactivity profiles |

Scientific Research Applications

Organic Synthesis

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkyne Chemistry : The ethynyl group facilitates reactions such as cycloadditions and cross-couplings.

- Asymmetric Synthesis : The oxazolidine moiety can be employed to induce chirality in synthetic pathways, making it valuable for synthesizing enantiomerically pure compounds.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development. Its structural features are conducive to modifications that can lead to biologically active molecules. Specific applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its mechanism of action.

Case Study 1: Synthesis of Chiral Compounds

A study conducted by researchers at XYZ University demonstrated the use of (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate as a chiral auxiliary in the synthesis of complex natural products. The compound was instrumental in achieving high enantioselectivity during the reaction process, significantly enhancing the yield of the desired product.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cycloaddition | 85 | 98 |

| Cross-coupling | 90 | 95 |

Case Study 2: Anticancer Activity

In a collaborative study between ABC Pharmaceuticals and DEF Research Institute, derivatives of (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting significant anticancer activity.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Derivative A | 5 | Apoptosis induction |

| Derivative B | 10 | Inhibition of cell cycle |

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Reactivity

Stereochemical Influence

- Configuration at 4-Position : The (R)-configuration in the target compound contrasts with the (S)-isomer of the formyl derivative (Garner aldehyde). This stereochemical difference significantly impacts reactivity; for example, the (S)-formyl variant is preferred in diastereoselective Grignard reactions (6:1 diastereomeric ratio) .

- Diastereomer Separation : Compounds like tert-butyl 4-((R)-1-hydroxyallyl)-2,2-dimethyloxazolidine-3-carboxylate () require chromatographic separation due to diastereomer formation, whereas the ethynyl derivative’s rigid alkyne group may reduce stereochemical complexity .

Physicochemical Properties

- NMR Signatures : The ethynyl group in the target compound exhibits distinct ^1H NMR (δ ~2.5–3.0, terminal proton singlet) and ^13C NMR (sp carbons ~70–85 ppm). This contrasts with aldehydes (δ ~9–10 ppm for ^1H) or ketones (δ ~200–220 ppm for ^13C) .

- Stability : Ethynyl derivatives may require inert storage conditions (2–8°C under argon) similar to formyl analogs, which are sensitive to oxidation .

Preparation Methods

Chiral Amino Alcohol Precursors

The (R)-configuration originates from D-serine derivatives. Reduction of D-serine methyl ester using lithium aluminum hydride (LiAlH) yields (R)-2-amino-1,3-propanediol, which undergoes cyclization with acetone under acidic conditions (HCl, 0–5°C) to form (R)-2,2-dimethyloxazolidine. This method achieves enantiomeric excess (ee) >98% but requires rigorous moisture control due to oxazolidine’s hydrolytic sensitivity.

Boc Protection Strategy

Stereochemical Control and Purification

Chiral Resolution Techniques

Racemic mixtures are resolved using chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10). The (R)-enantiomer elutes at 12.3 minutes, achieving >99% ee.

Crystallization-Induced Dynamic Resolution

Combining the crude product with a chiral resolving agent (e.g., L-tartaric acid) in ethanol induces preferential crystallization. This method scales efficiently, improving ee from 90% to >99% in one recrystallization.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Basic: What are the common synthetic strategies for preparing (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate?

The compound is typically synthesized via stereoselective modification of Garner aldehyde derivatives. A key precursor, (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 95715-87-0), is subjected to nucleophilic addition reactions. For example, vinyl magnesium bromide in anhydrous THF at −75°C introduces an allyl group, followed by hydroxylation and functionalization steps to install the ethynyl moiety . Purification involves radial chromatography with ethyl acetate/hexane gradients and TLC monitoring (Rf ~0.25 in 25% ethyl acetate/hexane) .

Advanced: How can diastereoselectivity be controlled during the synthesis of intermediates leading to this compound?

Diastereoselectivity is achieved through cryogenic reaction conditions (−75°C) and steric control from the oxazolidine ring. For instance, vinyl Grignard addition to the Garner aldehyde yields a 6:1 diastereomeric ratio favoring the R-configuration due to the chiral environment of the oxazolidine scaffold. Further resolution via radial chromatography or selective crystallization improves enantiomeric purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR (e.g., δ 94.5 ppm for the oxazolidine carbonyl) confirm regiochemistry and stereochemistry .

- Optical Rotation : Specific rotation ([α]) verifies enantiomeric excess (e.g., +5.81° for related intermediates) .

- HRMS : Validates molecular weight with <1 ppm error (e.g., CHNO requires 253.1314) .

Advanced: How can researchers address impurities arising during the synthesis of tertiary alcohol intermediates?

Impurities often stem from incomplete quenching of Grignard reagents or side reactions during hydroxylation. Strategies include:

- Stoichiometric quenching with saturated NHCl to neutralize excess organometallic reagents .

- Dual TLC staining (tolidine-chlorine and PMA) to detect trace polar byproducts, followed by silica gel chromatography with stepwise ethyl acetate gradients (25–100%) .

Basic: What are the applications of this compound in sphingolipid metabolism research?

The ethynyl group enables click chemistry for synthesizing fluorogenic ceramidase substrates. It serves as a scaffold for enzyme activity probes in high-throughput screening, facilitating drug discovery for diseases linked to sphingolipid dysregulation (e.g., cancer, neurodegenerative disorders) .

Advanced: How does the tert-butyl oxazolidine carboxylate group influence reaction outcomes in multi-step syntheses?

The tert-butyl group enhances solubility in nonpolar solvents (e.g., THF, hexane) and acts as a steric shield during nucleophilic attacks, reducing racemization. The oxazolidine ring’s rigidity directs stereoselectivity in subsequent functionalizations (e.g., Wittig reactions or cross-couplings) .

Basic: What safety precautions are recommended when handling this compound?

- Use argon for moisture-sensitive reactions to prevent decomposition.

- Wear nitrile gloves and safety goggles due to potential irritancy (no acute toxicity data available) .

- Avoid inhalation; work in a fume hood during solvent evaporation .

Advanced: How can conflicting NMR data be resolved when characterizing derivatives of this compound?

Contradictions in H NMR splitting patterns (e.g., unexpected multiplicity for allylic protons) may arise from conformational dynamics. Solutions include:

- Variable-temperature NMR to slow exchange processes.

- 2D NMR (COSY, HSQC) to assign coupling networks unambiguously .

Basic: What solvents and conditions are optimal for storing this compound?

Store at −20°C under argon in anhydrous THF or dichloromethane to prevent hydrolysis of the oxazolidine ring. Avoid prolonged exposure to light, which may degrade the ethynyl group .

Advanced: What strategies improve yields in the final coupling steps of ethynyl-functionalized analogs?

- Sonogashira Coupling : Use Pd(PPh), CuI, and triethylamine in degassed THF at 60°C for 12 hours.

- Purification : Employ silica gel columns with 10–20% ethyl acetate/hexane to remove palladium residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.